1-Cyclopropyl-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
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Description
“1-Cyclopropyl-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound . Its IUPAC name is “2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol” and its molecular formula is C12H17FN2O3S .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of the compound, has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group, a piperazine ring, a sulfonyl group, and a fluorophenyl group .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Scientific Research Applications
Synthesis and Photochemistry
1-Cyclopropyl-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is part of a class of compounds with potential for diverse scientific applications, primarily in synthesis and photochemical studies. Mella, Fasani, and Albini (2001) explored the photochemistry of a related compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (ciprofloxacin), revealing insights into the substitution and degradation reactions under various conditions, which could provide foundational knowledge for the photostability and reactivity of compounds like this compound in aqueous solutions (Mella, Fasani, & Albini, 2001).
Medicinal Chemistry and Drug Metabolism
In medicinal chemistry, compounds with the piperazine moiety, such as this compound, have been investigated for their metabolic profiles and pharmacological activities. Hvenegaard et al. (2012) examined the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its metabolism and providing a model for understanding the metabolic fate of structurally related compounds (Hvenegaard et al., 2012).
Synthetic Methodologies
The development of synthetic methodologies for such compounds is of significant interest. For example, Jin-peng (2013) reported on the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, demonstrating techniques that could be applied to the synthesis of this compound and similar compounds, optimizing reaction conditions for improved yields (Wang Jin-peng, 2013).
Biological Activities
The chemical framework of this compound suggests potential biological activities, as structures incorporating piperazine and sulfonyl motifs have been explored for various biological targets. For instance, research into substituted piperazines as ligands for melanocortin receptors by Mutulis et al. (2004) could inform investigations into the biological activities of this compound, particularly in the context of receptor binding and modulation (Mutulis et al., 2004).
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c16-13-3-1-2-4-15(13)22(20,21)18-9-7-17(8-10-18)11-14(19)12-5-6-12/h1-4,12,14,19H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOAZYSLQBODSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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